trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate
Description
Properties
IUPAC Name |
methyl 3-hydroxy-1-methylcyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(6(9)10-2)3-5(8)4-7/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFLCCZPFOPDGLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C1)O)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stereoselective Reduction Followed by Mitsunobu Reaction
Source : CN108129288B (2021)
This three-step method is widely cited for its high stereoselectivity and scalability:
Reduction of 3-Ketocyclobutanecarboxylate :
- Starting Material : Methyl 3-oxo-1-methylcyclobutanecarboxylate.
- Reducing Agent : Lithium tri-tert-butoxyaluminum hydride (LiAlH(t-BuO)₃).
- Conditions : Tetrahydrofuran (THF), −78°C to −60°C, 4 hours.
- Outcome : Cis-3-hydroxy-1-methylcyclobutanecarboxylate is obtained in 88% yield (purity: 95%).
- Mechanistic Insight : LiAlH(t-BuO)₃ selectively reduces the ketone to a cis-alcohol due to steric hindrance.
Mitsunobu Reaction for Configuration Inversion :
- Reagents : p-Nitrobenzoic acid, diethyl azodicarboxylate (DEAD), triphenylphosphine.
- Conditions : THF, room temperature, 16 hours.
- Outcome : Trans-p-nitrobenzoate intermediate is formed in 76% yield.
Hydrolysis to Target Compound :
- Conditions : Lithium hydroxide (LiOH·H₂O) in H₂O/THF, pH 4–5.
- Yield : 81% after recrystallization.
Advantages :
- High overall yield (54% over three steps).
- No chromatography required.
- Scalable to industrial production.
Phase-Transfer Catalyzed Cyclization
Source : RSC Article (1993)
This method focuses on constructing the cyclobutane ring:
Ring Closure :
- Substrate : 1,3-Diol derivatives.
- Catalyst : Phase-transfer catalyst (e.g., tetrabutylammonium bromide).
- Conditions : Biphasic system (aqueous NaOH/organic solvent), 25°C.
- Outcome : Cyclobutane carboxylate intermediate formed in 70–85% yield.
Functional Group Transformation :
- Reduction : Carboxyl group converted to methyl via Huang-Minlon modification.
- Esterification : Methanol with acid catalyst (H₂SO₄).
Limitations :
- Limited stereochemical control for trans-isomer.
- Requires additional steps for hydroxyl group introduction.
Comparative Analysis of Methods
Critical Considerations
- Reducing Agents : LiAlH(t-BuO)₃ outperforms NaBH₄ in cis-selectivity (88% vs. 65% yield).
- Stereochemical Control : Mitsunobu reaction ensures >95% trans-configuration, whereas chlorination/hydrolysis lacks selectivity.
- Industrial Viability : The Mitsunobu route avoids chromatography, uses cost-effective reagents, and achieves high purity.
Biological Activity
trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate (C7H12O3) is an organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a hydroxyl group and a methyl ester group attached to a cyclobutane ring. Its molecular formula is C7H12O3, which contributes to its unique reactivity and interactions with biological molecules.
The biological activity of this compound is primarily attributed to its functional groups:
- Hydroxyl Group : Facilitates hydrogen bonding, enhancing solubility and interaction with biomolecules.
- Ester Group : Can undergo hydrolysis and other reactions that modify its biological activity.
These interactions can modulate enzyme activities and influence various biochemical pathways, potentially leading to therapeutic effects.
Biological Activity Overview
Research has indicated several potential biological activities for this compound:
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Antimicrobial Activity : Investigations into its antimicrobial properties have shown promise, indicating potential applications in developing new antimicrobial agents.
- Cytotoxic Effects : Some studies have reported cytotoxic effects against specific cancer cell lines, suggesting a role in cancer therapy.
1. Anti-inflammatory Activity
A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory potential of various cyclobutane derivatives, including this compound. The results indicated a significant reduction in inflammatory markers in vitro, supporting its potential use as an anti-inflammatory agent .
2. Antimicrobial Properties
Research conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against a panel of bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
3. Cytotoxicity in Cancer Cells
In a study focusing on cancer therapeutics, this compound was tested against various cancer cell lines. Results showed that the compound inhibited cell proliferation significantly, with IC50 values indicating effective cytotoxicity .
Comparative Analysis with Similar Compounds
Scientific Research Applications
Scientific Research Applications
-
Organic Synthesis :
- Building Block : The compound serves as a versatile building block in organic synthesis, facilitating the preparation of more complex molecules. Its unique functional groups allow for various chemical transformations, making it valuable in synthetic pathways for pharmaceuticals and specialty chemicals.
-
Medicinal Chemistry :
- Therapeutic Potential : Research has indicated that trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate may possess biological activity, particularly concerning its interactions with biomolecules. Preliminary studies suggest potential therapeutic applications, including anti-inflammatory and antimicrobial properties.
- Drug Development : The compound is being explored as a precursor for drug development, particularly in creating new classes of therapeutic agents targeting specific biological pathways .
-
Biological Activity :
- Enzyme Interaction : The compound may act as a substrate or inhibitor for specific enzymes, influencing metabolic pathways crucial for various biological functions. This interaction is primarily facilitated by the hydroxyl group, which enhances hydrogen bonding capabilities.
- Receptor Modulation : There is potential for the compound to interact with cellular receptors, altering signaling pathways that affect cell function and behavior. Such interactions could lead to novel therapeutic strategies in treating diseases .
- Materials Science :
Case Studies and Research Findings
- Study on Biological Activity : A study published in a peer-reviewed journal highlighted the compound's potential antimicrobial properties. The research demonstrated that this compound exhibited activity against certain bacterial strains, suggesting its utility in developing new antimicrobial agents .
- Synthesis and Characterization : Various studies have focused on the synthesis of this compound using different methodologies, including cycloaddition reactions and esterification processes. These studies emphasize the importance of optimizing reaction conditions to enhance yield and purity for further applications in research and industry .
Chemical Reactions Analysis
Oxidation Reactions
The sulfonyl group exhibits stability under moderate oxidative conditions, but the piperidine ring and oxadiazole core can participate in selective oxidation:
| Reaction Type | Reagents/Conditions | Products | Notes |
|---|---|---|---|
| Sulfone stability | KMnO₄, H₂SO₄, 80°C | Retains sulfonyl group integrity | No degradation observed in acidic media |
| Oxadiazole ring | H₂O₂, Fe(II) catalyst | Partial N-oxidation observed | Limited yield (≤45%) |
Nucleophilic Aromatic Substitution
The electron-deficient oxadiazole ring enables nucleophilic attacks at position 2 or 5:
| Target Site | Nucleophile | Conditions | Outcome |
|---|---|---|---|
| C-2 of oxadiazole | Primary amines (e.g., methylamine) | DMF, 60°C, 12 hrs | Substitution with 78% yield |
| C-5 of oxadiazole | Alkoxides (e.g., NaOCH₃) | THF, reflux, 8 hrs | Methoxy derivative (63% yield) |
Cycloaddition Reactions
The 1,3,4-oxadiazole core participates in [3+2] cycloadditions with dipolarophiles:
Cross-Coupling Reactions
The trifluoromethyl group directs regioselective coupling via transition-metal catalysis:
| Reaction Type | Catalysts/Reagents | Products | Efficiency
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate include cyclobutane carboxylates with varying substituents. Below is a comparative analysis:
Physicochemical Properties
- Stability : The trifluoromethyl analog (CAS 1392803-31-4) demonstrates enhanced stability under physiological conditions due to the electron-withdrawing CF₃ group .
- Stereochemical Impact : The trans-configuration in the target compound may reduce steric hindrance compared to cis-isomers, favoring specific synthetic pathways or receptor interactions .
Q & A
Basic Research Questions
Q. What synthetic methodologies are reported for the preparation of trans-Methyl 3-hydroxy-1-methyl-cyclobutanecarboxylate?
- Answer : A common approach involves alkylation of cyclobutane carboxylate precursors. For example, sodium hydride (NaH) and methyl iodide in DMF can facilitate methyl group introduction, followed by purification via reverse-phase (C18) or silica gel chromatography. Reaction conditions (e.g., nitrogen atmosphere, temperature, and stoichiometry) are critical for reproducibility . Hydroxy group introduction may involve hydroxylation or hydrolysis steps under controlled acidic/basic conditions, though specific protocols require optimization based on precursor reactivity .
Q. How is the structural integrity and purity of this compound validated in research settings?
- Answer : Analytical techniques include:
- LCMS/HPLC : Retention time matching and mass spectrometry for molecular weight confirmation .
- NMR Spectroscopy : Stereochemical assignment via coupling constants (e.g., trans-configuration inferred from vicinal proton coupling patterns) .
- X-ray Crystallography : Absolute stereochemistry determination if single crystals are obtainable .
Q. What purification strategies are effective for cyclobutane-based esters like this compound?
- Answer : Reverse-phase chromatography (acetonitrile/water gradients) removes polar impurities, while silica gel chromatography (hexane/ethyl acetate) separates non-polar byproducts. Acidic workup (e.g., 1 N HCl) is used to isolate hydrochloride salts of intermediates .
Advanced Research Questions
Q. How do substrate and catalyst choices influence the efficiency of synthesizing this compound?
- Answer : Substrate reactivity (e.g., iodo vs. bromo precursors) significantly impacts reaction time and temperature. For example, iodobenzene in Heck reactions reduces energy consumption but may lower yields due to side reactions . Palladium-based catalysts (e.g., Pd(OAc)₂) require precise ligand coordination to stabilize intermediates and prevent decomposition .
Q. What strategies mitigate stereochemical challenges during cyclobutane ring functionalization?
- Answer : Trans-selectivity can be achieved via steric control (e.g., bulky protecting groups) or chiral auxiliaries. Computational modeling (DFT) predicts transition-state geometries to guide reagent selection. For example, cis/trans cyclopropane analogs in mycocerosic acids were resolved using stereospecific synthetic routes .
Q. How can environmental impact assessments (e.g., life-cycle analysis) inform synthetic route selection for this compound?
- Answer : Metrics like E-factor (waste per product unit) and energy consumption are evaluated. Substituting hazardous solvents (e.g., THF with ethanol) or optimizing catalyst loading (e.g., from 0.0163 g to 0.0171 g per gram product) reduces ecological footprints, as demonstrated in Heck reaction optimizations .
Q. What computational tools support retrosynthetic planning for cyclobutane derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
